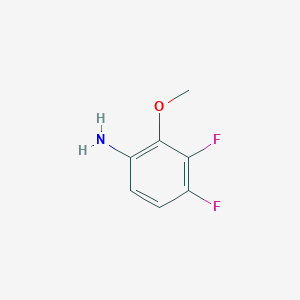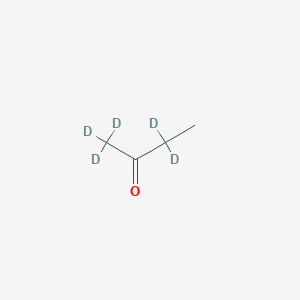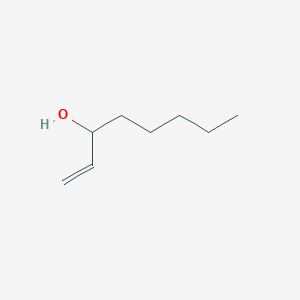
1-Octen-3-ol
Descripción general
Descripción
Oct-1-en-3-ol: es un compuesto orgánico volátil con la fórmula molecular C8H16O alcohol de champiñón debido a su presencia en el aroma de los champiñones. Este compuesto es un alcohol alquenílico con una estructura basada en una cadena no ramificada de ocho átomos de carbono, que presenta un grupo hidroxilo en el tercer carbono y un doble enlace entre el primer y segundo carbono . Oct-1-en-3-ol es notable por su función como atrayente de insectos y su presencia en varios hongos y plantas .
Aplicaciones Científicas De Investigación
Química: Oct-1-en-3-ol se utiliza como un compuesto modelo en estudios de compuestos orgánicos volátiles y sus interacciones con otros productos químicos. También se estudia por su papel en la biosíntesis de otras oxilipinas .
Biología: En las algas marinas, el oct-1-en-3-ol actúa como una molécula de señalización, desempeñando un papel crucial en los mecanismos de defensa contra patógenos y herbívoros . También participa en la comunicación inter-vegetal y puede preparar las plantas para respuestas de defensa .
Medicina: La investigación ha demostrado que el oct-1-en-3-ol puede causar degeneración de las neuronas dopaminérgicas al interrumpir el manejo de la dopamina, convirtiéndolo en un compuesto de interés en estudios relacionados con enfermedades neurodegenerativas .
Industria: Oct-1-en-3-ol se utiliza en la industria de sabores y fragancias debido a su característico aroma a champiñones. También se utiliza como atrayente de insectos en aplicaciones de control de plagas .
Mecanismo De Acción
Oct-1-en-3-ol ejerce sus efectos a través de varios mecanismos. En las plantas, actúa como una molécula de señalización que puede inducir respuestas de defensa al aumentar la síntesis de otras moléculas de señalización como el ácido jasmónico metílico y el ácido indol-3-acético . En el sistema nervioso, interrumpe el manejo de la dopamina, lo que lleva a la degeneración de las neuronas dopaminérgicas .
Análisis Bioquímico
Biochemical Properties
1-Octen-3-ol interacts with various enzymes, proteins, and other biomolecules. It is formed during the oxidative breakdown of linoleic acid . The production of this compound is self-amplified via the fatty acid-oxylipin metabolic cycle through a positive feedback loop .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by adjusting the redox state in cells, resulting in host defense activation . It also induces changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a messenger that induces a “primed” state and readiness for defense by upregulating the synthesis of methyl jasmonic acid, indole-3-acetic acid, and gibberellin A3 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is observed that the lipid profile continues to change from 30 to 60 minutes .
Metabolic Pathways
This compound is involved in the fatty acid-oxylipin metabolic cycle . It interacts with enzymes and cofactors in this pathway. The production of this compound is self-amplified via this metabolic cycle through a positive feedback loop .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Reacción de Grignard: Un método para sintetizar oct-1-en-3-ol implica la reacción de Grignard. Este proceso comienza con 1-bromohexano, que reacciona con magnesio para formar bromuro de hexilmagnesio.
Ciclo metabólico de ácidos grasos-oxilipinas: En las algas marinas, el oct-1-en-3-ol se produce a través del ciclo metabólico de ácidos grasos-oxilipinas.
Métodos de producción industrial: La producción industrial de oct-1-en-3-ol normalmente implica síntesis química utilizando la reacción de Grignard debido a su eficiencia y escalabilidad. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: Oct-1-en-3-ol puede sufrir oxidación para formar oct-1-en-3-ona, un análogo de cetona.
Reducción: Se puede reducir para formar octan-3-ol, un alcohol saturado.
Sustitución: El grupo hidroxilo en oct-1-en-3-ol se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada, como agentes halogenantes para reacciones de halogenación.
Principales productos:
Oxidación: Oct-1-en-3-ona
Reducción: Octan-3-ol
Sustitución: Dependiendo del sustituyente, los productos pueden variar ampliamente.
Comparación Con Compuestos Similares
Compuestos similares:
Pent-1-en-3-ol: Otro alcohol alquenílico con propiedades similares pero con una cadena de carbono más corta.
Oct-1-en-3-ona: La forma oxidada de oct-1-en-3-ol, con un grupo funcional cetona en lugar de un grupo hidroxilo.
Acetato de oct-1-en-3-ilo: Un derivado éster de oct-1-en-3-ol, utilizado en aplicaciones de sabor y fragancia.
Singularidad: Oct-1-en-3-ol es único debido a su doble función como molécula de señalización en las plantas y atrayente para los insectos. Su presencia en el aroma de los champiñones y su participación en varios procesos biológicos lo convierten en un compuesto de gran interés en múltiples campos de investigación .
Propiedades
IUPAC Name |
oct-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOENVRRABVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035214 | |
| Record name | 1-Octen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless oily liquid; powerful sweet earthy odour with strong herbaceous note reminiscent of lavender-lavadin, rose and hay | |
| Record name | (R)-1-Octen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-Octen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
84.00 to 85.00 °C. @ 25.00 mm Hg | |
| Record name | (R)-1-Octen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 1-Octen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.845 | |
| Record name | 1-Octen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1084/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3391-86-4 | |
| Record name | 1-Octen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-OCTEN-3-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octen-3-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-1-ene-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTEN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXB511GE38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
175 °C | |
| Record name | (R)-1-Octen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-Octen-3-ol interacts with odorant receptors (ORs) located primarily on the maxillary palps and antennae of insects. [, , , , , ] These receptors are highly specific for the different enantiomers of this compound. [, , , ] Binding of this compound to these ORs triggers a signaling cascade that ultimately influences insect behavior, acting as an attractant for some species, a repellent for others, or even modifying feeding and oviposition behavior. [, , , , , ]
A:
- Spectroscopic data:
ANone: The provided research focuses on this compound's role as a semiochemical and not as a catalyst. Therefore, information about its catalytic properties and applications is not available in these studies.
A: Research shows that even slight modifications to the structure of this compound, such as changes in the position of the double bond or the hydroxyl group, can significantly impact its activity. [, ] Additionally, the enantiomeric form of this compound plays a crucial role in its interaction with insect ORs, resulting in distinct behavioral responses. [, , , ] For instance, the (R)-(-)-1-octen-3-ol enantiomer generally shows a higher affinity for mosquito ORs and elicits stronger attraction in some species compared to the (S)-(+)-enantiomer. [, , ]
A: this compound is volatile and susceptible to degradation depending on environmental factors. [, ] Researchers have explored controlled release systems, such as using capillary action in glass vials with specific barbant lengths, to achieve desired release rates for attracting insects in the field. []
ANone: The provided research primarily focuses on the biological activity of this compound and does not explicitly address SHE regulations. It's important to consult relevant regulatory bodies and safety data sheets for comprehensive information on handling and using this compound.
A: The research primarily focuses on this compound's effects on insects and fungi. [, , , , , , , , , , , , ] Data on its pharmacokinetics and pharmacodynamics in mammals, including ADME, is not extensively covered in these studies.
ANone: Studies have demonstrated the efficacy of this compound in various settings:
- Insect attraction and repellency: Field trials using traps baited with this compound have shown its efficacy in attracting or repelling different mosquito species, tsetse flies, and sandflies, highlighting its potential for insect control. [, , , , , , , ]
- Fungal growth inhibition: In vitro studies show that this compound can inhibit the growth of certain fungi, such as Penicillium expansum, suggesting potential applications as a natural antifungal agent. [, ]
- Plant responses: Research has demonstrated that this compound can affect seed germination and seedling development in Arabidopsis thaliana. [, ] Further studies explore its potential as a signaling molecule in plant-fungal interactions. []
ANone: While generally considered safe as a flavor and fragrance agent, research has identified some potential toxicological effects of this compound:
- Neurotoxicity: Studies in Drosophila melanogaster suggest that exposure to this compound can disrupt dopamine packaging, leading to neurodegeneration and motor deficits. []
- Cytotoxicity: Research indicates that this compound can induce oxidative stress and inflammatory responses in Drosophila melanogaster, potentially contributing to cellular damage. [, , ]
- Human health implications: While more research is needed to ascertain the long-term health effects of this compound in humans, its potential neurotoxic and cytotoxic effects raise concerns about the potential impact of prolonged exposure to elevated levels, particularly in indoor environments with fungal growth. [, , ]
A: Research on this compound began in the early 1980s with the discovery of its attractant properties for tsetse flies. [] Subsequent studies have uncovered its broader role as a semiochemical, attracting or repelling various insects, including mosquitoes and sandflies. [, , , , , , , ] Research has also identified its presence in various fungi, its potential as a biocontrol agent, and its influence on plant growth. [, , , , , ] More recently, studies have begun to explore the potential toxicological effects of this compound, particularly its neurotoxic and cytotoxic properties. [, , ]
ANone: Research on this compound spans several disciplines, including:
- Entomology: Understanding the behavioral responses of insects to this compound is crucial for developing effective insect control strategies, particularly for disease vectors. [, , , , , , , , ]
- Mycology: Research on this compound's role in fungal biology, its production by various fungal species, and its potential as a biocontrol agent offers opportunities for managing fungal pathogens and exploring fungal-plant interactions. [, , , , ]
- Plant science: Investigating the effects of this compound on plant growth and development provides insights into plant signaling pathways and potential applications for promoting plant health. [, , ]
- Toxicology: Research exploring the potential neurotoxic and cytotoxic effects of this compound in model organisms such as Drosophila melanogaster contributes to a better understanding of its potential health impacts and informs strategies for mitigating potential risks. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
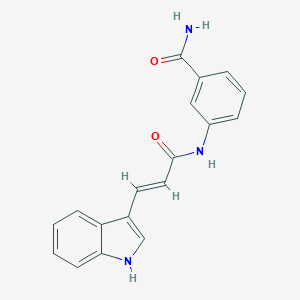
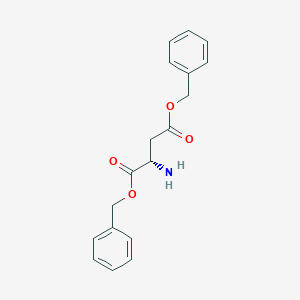
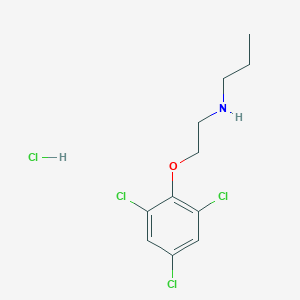

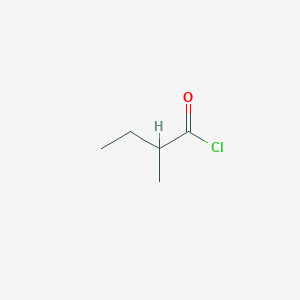

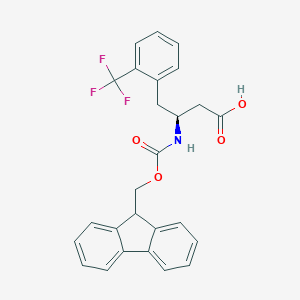
![2-[(5,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B46102.png)

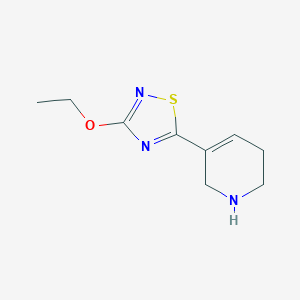

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
